Potassium 2-(quinolin-4-yl)acetate
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Overview
Description
Potassium 2-(quinolin-4-yl)acetate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(quinolin-4-yl)acetate typically involves the reaction of quinoline derivatives with potassium acetate. One common method is the alkylation of quinoline with chloroacetic acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(quinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-4-ylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-ylmethanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Potassium 2-(quinolin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-(quinolin-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Shares a similar quinoline core but differs in the functional group.
Quinoline-4-ylmethanol: A reduced form of the compound with different chemical properties.
Quinoline-4-yl acetate: Similar structure but lacks the potassium ion.
Uniqueness: Potassium 2-(quinolin-4-yl)acetate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
potassium;2-quinolin-4-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.K/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHMTOQCWIUKOA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8KNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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